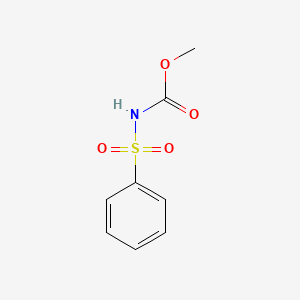

methyl N-(benzenesulfonyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N-(benzenesulfonyl)carbamate is an organic compound . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Synthesis Analysis

Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . Another synthesis method involves the reaction of aniline, urea, and methanol .Molecular Structure Analysis

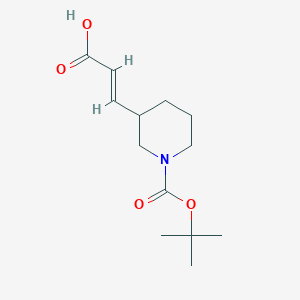

The molecular formula of methyl N-(benzenesulfonyl)carbamate is C8H9NO4S . Its exact mass is 215.02523 g/mol .Chemical Reactions Analysis

Carbamates, including methyl N-phenyl carbamate, can undergo decomposition reactions . For example, they can be decomposed at temperatures of 160–200 °C .Physical And Chemical Properties Analysis

Methyl carbamate, a related compound, is a colorless solid . It has a molar mass of 75 g/mol, a density of 1.136 at 56 °C, a melting point of 52 °C, a boiling point of 177 °C, and a solubility in water of 20 g/L .Scientific Research Applications

Antitumor Activity

Methyl N-(benzenesulfonyl)carbamate has been investigated for its antitumor properties in various experimental models. A notable study by Atassi and Tagnon (1975) found that a compound related to methyl N-(benzenesulfonyl)carbamate was active against several types of cancer, including lymphoid leukemia, lymphocytic leukemia, melanotic melanoma, and Lewis lung carcinoma. This activity was influenced by factors such as the vehicle used for drug suspension and the route of administration. The study highlights the compound's low toxicity at therapeutically active doses, making it a candidate for clinical application (Atassi & Tagnon, 1975).

Agricultural Applications

In the agricultural sector, derivatives of methyl N-(benzenesulfonyl)carbamate, such as carbendazim, are widely used for the prevention and control of fungal diseases. Campos et al. (2015) discussed the formulation of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim and tebuconazole, aimed at enhancing the delivery and efficacy of these fungicides. The study demonstrates the potential of these carrier systems to modify the release profiles of the fungicides, reduce environmental and human toxicity, and improve the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Adsorption and Removal of Hazardous Chemicals

The adsorption characteristics of graphene toward various organic chemicals, including those with benzene rings similar to the structure of methyl N-(benzenesulfonyl)carbamate, were investigated by Wu et al. (2011). The study found that graphene could effectively remove hazardous chemicals from wastewater, showcasing the high adsorption capacity of graphene for compounds with larger molecule sizes and more benzene rings. This research suggests the potential for using graphene-based materials in the removal of chemical contaminants that share structural similarities with methyl N-(benzenesulfonyl)carbamate (Wu et al., 2011).

Synthesis of Novel Compounds

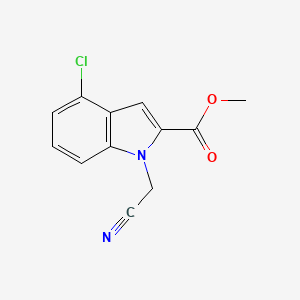

Research by Rajeswaran and Srinivasan (1994) explored the synthesis of benzocarbazoloquinones via oxidative cyclization, involving ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, a compound related to methyl N-(benzenesulfonyl)carbamate. This study contributes to the field of organic synthesis, demonstrating the potential for creating novel compounds with potential applications in medicinal chemistry and material science (Rajeswaran & Srinivasan, 1994).

Mechanism of Action

Target of Action

Methyl N-(benzenesulfonyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets, including enzymes and receptors, modulating their activity . .

Mode of Action

Carbamates, including methyl N-(benzenesulfonyl)carbamate, are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety

Biochemical Pathways

Carbamates are known to be involved in various biochemical pathways . For instance, they can undergo enzymatic hydrolysis, leading to changes in downstream metabolic pathways . .

Pharmacokinetics

Carbamates, including methyl N-(benzenesulfonyl)carbamate, are known for their chemical stability and capability to permeate cell membranes, which can influence their Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

Carbamates in general are known to have various effects depending on their specific structure and the targets they interact with .

Action Environment

The action, efficacy, and stability of methyl N-(benzenesulfonyl)carbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of carbamates . .

Safety and Hazards

Methyl benzenesulfonate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . Methyl carbamate, another related compound, is also considered hazardous and has similar safety concerns .

properties

IUPAC Name |

methyl N-(benzenesulfonyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)9-14(11,12)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSZICITQBPJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028528 |

Source

|

| Record name | Methyl N-(benzenesulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)

![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)

![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)